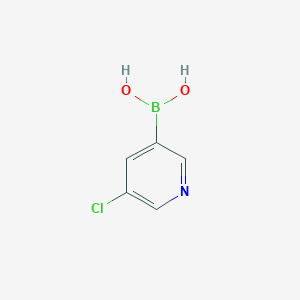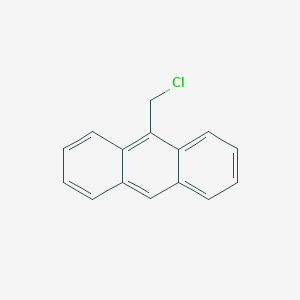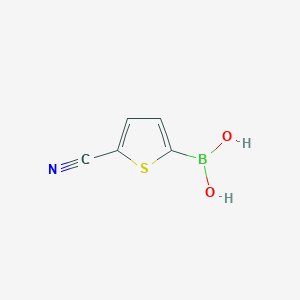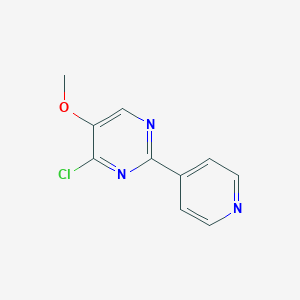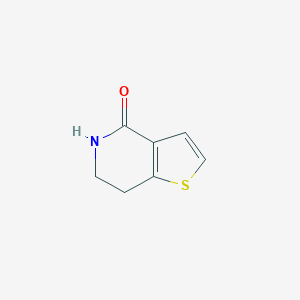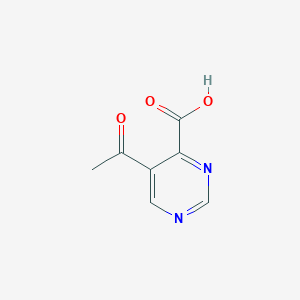
5-Acetylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
5-Acetylpyrimidine-4-carboxylic acid (APCA) is a pyrimidine derivative with the chemical formula C7H6N2O3. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. APCA is a versatile compound that can be synthesized using various methods, and its applications in scientific research are vast.
Applications De Recherche Scientifique
5-Acetylpyrimidine-4-carboxylic acid has various applications in scientific research, including as a building block for the synthesis of other compounds, as a ligand for metal ions, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 5-Acetylpyrimidine-4-carboxylic acid is commonly used in the synthesis of other compounds due to its unique properties, including its ability to form hydrogen bonds and its electron-withdrawing properties. 5-Acetylpyrimidine-4-carboxylic acid is also used as a ligand for metal ions in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 5-Acetylpyrimidine-4-carboxylic acid is a fluorescent probe that can be used to detect metal ions in biological systems. Recent studies have also shown that 5-Acetylpyrimidine-4-carboxylic acid has potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleotides. 5-Acetylpyrimidine-4-carboxylic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the synthesis of pyrimidine nucleotides, which can result in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
5-Acetylpyrimidine-4-carboxylic acid has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its potential as an anti-inflammatory agent. Recent studies have shown that 5-Acetylpyrimidine-4-carboxylic acid has potent anti-tumor properties, and it can inhibit the growth of various cancer cell lines. 5-Acetylpyrimidine-4-carboxylic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetylpyrimidine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in various applications, including as a building block for the synthesis of other compounds and as a ligand for metal ions. 5-Acetylpyrimidine-4-carboxylic acid is also relatively inexpensive and easy to synthesize, making it a popular choice for scientific research. However, one limitation of 5-Acetylpyrimidine-4-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 5-Acetylpyrimidine-4-carboxylic acid, including its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid and its potential as an anti-tumor agent. Additionally, more research is needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as an anti-inflammatory agent and its potential as a ligand for metal ions. Further studies are also needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
133510-36-8 |
|---|---|
Nom du produit |
5-Acetylpyrimidine-4-carboxylic acid |
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
5-acetylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
HOFDMRIORCOHPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
SMILES canonique |
CC(=O)C1=CN=CN=C1C(=O)O |
Synonymes |
4-Pyrimidinecarboxylicacid,5-acetyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

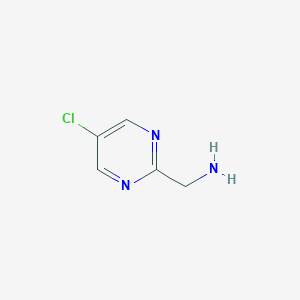
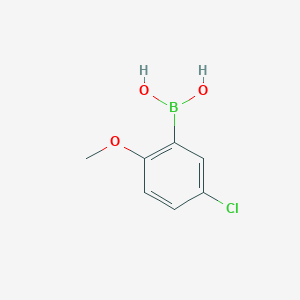
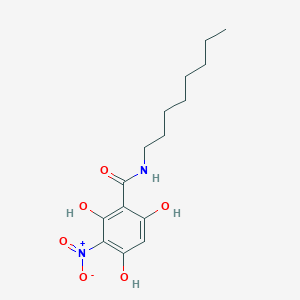
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
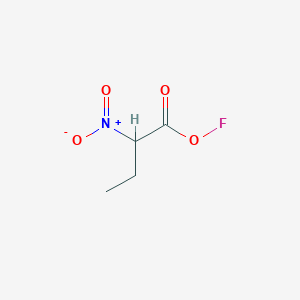
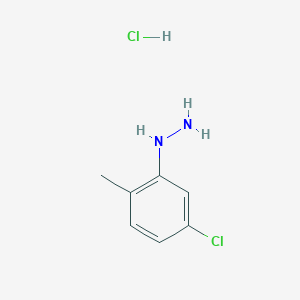
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
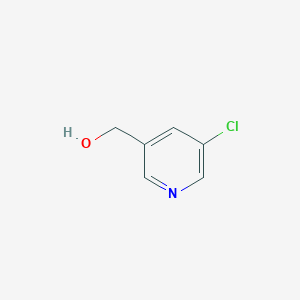
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
